molecular formula C16H24N2O B584720 (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide CAS No. 1798831-72-7

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide

Katalognummer: B584720
CAS-Nummer: 1798831-72-7
Molekulargewicht: 260.381
InChI-Schlüssel: CHTQAGGCISHPGU-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Wirkmechanismus

If the compound is biologically active, the mechanism of action would involve how the compound interacts with biological systems. This could include its binding targets, its effects on cellular processes, and its overall effect on the organism .

Safety and Hazards

This involves detailing the safety precautions that need to be taken when handling the compound. It can include information about its toxicity, flammability, and any risks it poses to human health or the environment .

Zukünftige Richtungen

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored .

Eigenschaften

CAS-Nummer

1798831-72-7

Molekularformel

C16H24N2O

Molekulargewicht

260.381

IUPAC-Name

(2S)-1-(2-methylphenyl)-N-propylpiperidine-2-carboxamide

InChI

InChI=1S/C16H24N2O/c1-3-11-17-16(19)15-10-6-7-12-18(15)14-9-5-4-8-13(14)2/h4-5,8-9,15H,3,6-7,10-12H2,1-2H3,(H,17,19)/t15-/m0/s1

InChI-Schlüssel

CHTQAGGCISHPGU-HNNXBMFYSA-N

SMILES

CCCNC(=O)C1CCCCN1C2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.